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Abstract
Claziprotamidum, also known as BBP-671, is an investigational small molecule that has been

evaluated for the treatment of rare metabolic disorders. It functions as a positive allosteric

modulator of pantothenate kinases, key enzymes in the coenzyme A (CoA) biosynthesis

pathway. This technical guide provides a comprehensive overview of the chemical structure,

properties, and available experimental data for Claziprotamidum, intended to serve as a

resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification
Claziprotamidum is a synthetic compound belonging to the class of pyridazine derivatives. Its

chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.
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Identifier Value

IUPAC Name
1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-

cyclopropyl-3-fluorophenyl)ethanone[1]

Molecular Formula C₁₉H₂₀ClFN₄O[1]

SMILES
C1CC1C2=C(C=C(C=C2)CC(=O)N3CCN(CC3)

C4=NN=C(C=C4)Cl)F[1]

InChI

InChI=1S/C19H20ClFN4O/c20-17-5-6-18(23-

22-17)24-7-9-25(10-8-24)19(26)12-13-1-4-

15(14-2-3-14)16(21)11-13/h1,4-6,11,14H,2-3,7-

10,12H2

InChIKey GGZFNPBICDFCKG-UHFFFAOYSA-N

CAS Number 2361124-03-8[1]

Development Code BBP-671

Caption: 2D Chemical Structure of Claziprotamidum.

Physicochemical Properties
Detailed experimental data for the physicochemical properties of Claziprotamidum are not

widely available in published literature. The following table summarizes computed properties

sourced from publicly available chemical databases. Preclinical studies have qualitatively

described the compound as having metabolic stability and membrane permeability that suggest

it can cross the blood-brain barrier.[2]
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Property Value (Computed)

Molecular Weight 374.8 g/mol [1]

XLogP3-AA 3.1[1]

Hydrogen Bond Donor Count 0[1]

Hydrogen Bond Acceptor Count 5[1]

Rotatable Bond Count 4[1]

Exact Mass 374.1309671 Da[1]

Monoisotopic Mass 374.1309671 Da[1]

Topological Polar Surface Area 49.3 Å²[1]

Heavy Atom Count 26[1]

Synthesis
A detailed, step-by-step experimental protocol for the synthesis of Claziprotamidum (referred

to as compound 22) is described in a 2024 publication in the Journal of Medicinal Chemistry.

The synthesis involves a multi-step process. While the full experimental details are extensive,

the key steps are outlined below as a representative workflow.

Experimental Workflow: Synthesis of Claziprotamidum

Starting Materials

Intermediate Synthesis

Final Coupling

3,6-dichloropyridazine

1-(6-chloropyridazin-3-yl)piperazine

Reaction with Piperazine

Piperazine Claziprotamidum (BBP-671)

Amide Coupling

2-(4-cyclopropyl-3-fluorophenyl)acetic acid
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Caption: General synthetic workflow for Claziprotamidum.

Representative Experimental Protocol: Amide Coupling
To a solution of 2-(4-cyclopropyl-3-fluorophenyl)acetic acid in an appropriate aprotic solvent

such as dichloromethane or N,N-dimethylformamide, is added a coupling agent (e.g., HATU,

HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine). The mixture is stirred at

room temperature for a short period to activate the carboxylic acid. Subsequently, 1-(6-

chloropyridazin-3-yl)piperazine is added to the reaction mixture. The reaction is stirred at room

temperature until completion, as monitored by an appropriate analytical technique such as thin-

layer chromatography or LC-MS. Upon completion, the reaction mixture is worked up by

washing with aqueous solutions to remove excess reagents and byproducts. The organic layer

is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced

pressure. The crude product is then purified by column chromatography on silica gel to afford

the final product, Claziprotamidum.

Mechanism of Action: Positive Allosteric Modulator
of Pantothenate Kinases
Claziprotamidum acts as a positive allosteric modulator of pantothenate kinases (PANKs).[3]

[4] PANKs are the rate-limiting enzymes in the biosynthesis of coenzyme A (CoA), an essential

cofactor in numerous metabolic pathways. In certain metabolic disorders, such as

Pantothenate Kinase-Associated Neurodegeneration (PKAN), mutations in the PANK2 gene

lead to reduced enzyme function and subsequent CoA deficiency.

Claziprotamidum is designed to bind to an allosteric site on the PANK enzymes, distinct from

the active site. This binding induces a conformational change that enhances the enzyme's

catalytic activity, thereby increasing the production of CoA. This mechanism is intended to

compensate for the reduced function of the mutated enzyme. Preclinical studies have shown

that BBP-671 can increase CoA levels in both cellular and animal models.[5]

Signaling Pathway: Coenzyme A Biosynthesis and
Modulation by Claziprotamidum
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Caption: Claziprotamidum's role in the Coenzyme A biosynthesis pathway.

Experimental Protocol: Pantothenate Kinase Activity
Assay
A representative method to assess the activity of pantothenate kinases and the effect of

allosteric modulators like Claziprotamidum is a coupled-enzyme assay that measures the

production of ADP, a product of the kinase reaction.

Reagents and Materials:

Recombinant human pantothenate kinase (e.g., PANK2 or PANK3).
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Pantothenate (substrate).

ATP (co-substrate).

Coupled-enzyme system (e.g., pyruvate kinase/lactate dehydrogenase system or a

commercial ADP-Glo™ Kinase Assay kit).

Assay buffer (e.g., Tris-HCl or HEPES buffer containing MgCl₂ and other necessary

components).

Claziprotamidum (test compound).

Microplate reader for absorbance or luminescence detection.

Procedure:

Prepare a reaction mixture containing the assay buffer, pantothenate, and the coupled-

enzyme system components in the wells of a microplate.

Add varying concentrations of Claziprotamidum or a vehicle control to the wells.

Initiate the reaction by adding a mixture of ATP and the recombinant PANK enzyme.

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.

Measure the change in absorbance at 340 nm (for PK/LDH system) or luminescence (for

ADP-Glo™ assay) over time using a microplate reader.

The rate of the reaction is proportional to the activity of the PANK enzyme.

Data Analysis:

Plot the reaction rate as a function of the Claziprotamidum concentration.

Determine the EC₅₀ (half-maximal effective concentration) to quantify the potency of

Claziprotamidum as a PANK activator.

Clinical Development and Status
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Claziprotamidum, under the development code BBP-671, entered a Phase 1 clinical trial

(NCT04836494) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in

healthy volunteers and patients with propionic acidemia or methylmalonic acidemia.[6] The trial

also aimed to assess the potential of BBP-671 for treating pantothenate kinase-associated

neurodegeneration (PKAN).[7][8]

Early data from the trial showed that BBP-671 was detected in plasma and cerebrospinal fluid,

indicating it could cross the blood-brain barrier.[9] However, the clinical trial was subsequently

discontinued. The decision was based on the wide variability of BBP-671 blood levels observed

in human subjects and the narrow therapeutic window, where the effective dose was found to

be close to the dose at which toxicity was observed.[10]

Conclusion
Claziprotamidum is a well-characterized chemical entity with a clear mechanism of action as a

positive allosteric modulator of pantothenate kinases. While it showed promise in preclinical

studies for the treatment of rare metabolic disorders associated with CoA deficiency, its clinical

development was halted due to challenges in achieving a safe and effective therapeutic

window in humans. The information presented in this guide, including its chemical structure,

properties, and the methodologies for its study, provides a valuable resource for researchers in

the fields of medicinal chemistry and drug development who may be working on similar targets

or chemical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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